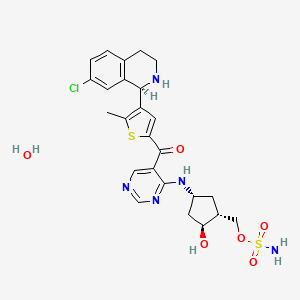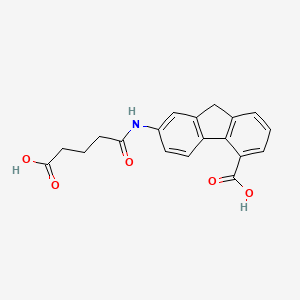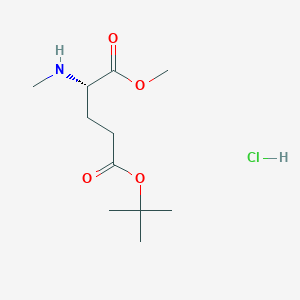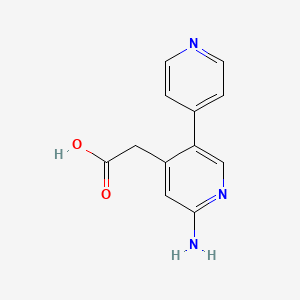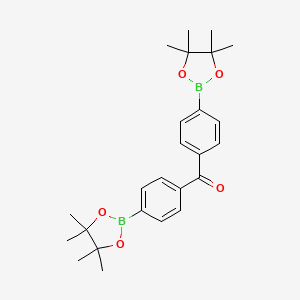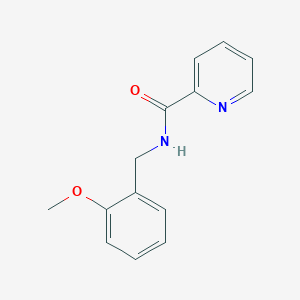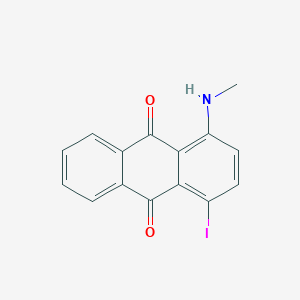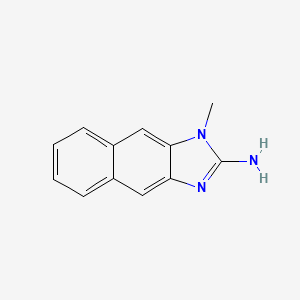
Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) yields trisubstituted 2-amino-1,8-naphthyridines .
Industrial Production Methods: Industrial production methods for this compound often involve metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine. For instance, the compound reacts with hydrazine to form 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one .
Major Products: The major products formed from these reactions include derivatives such as 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its 2-phenyl derivative .
Applications De Recherche Scientifique
Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing antibacterial agents, such as gemifloxacin, which is used to treat bacterial infections . Additionally, this compound finds applications as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mécanisme D'action
The mechanism of action of methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as bacterial topoisomerase type II enzymes. By inhibiting these enzymes, the compound prevents bacterial replication, making it an effective antibacterial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid and its derivatives . These compounds share the naphthyridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its diverse applications in medicinal and materials chemistry further highlight its uniqueness .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
methyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-13-6-8(11(15)16-2)9(14)7-4-3-5-12-10(7)13/h3-6H,1-2H3 |
Clé InChI |
ZGWYTDVKQHDNNU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C1N=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


